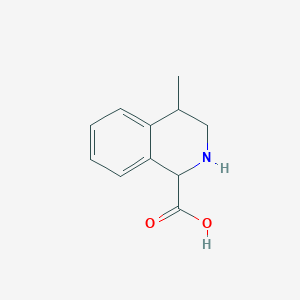

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

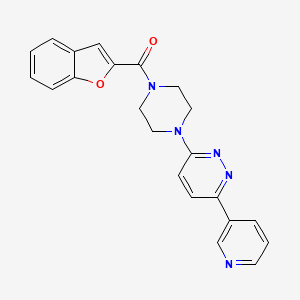

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid belongs to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

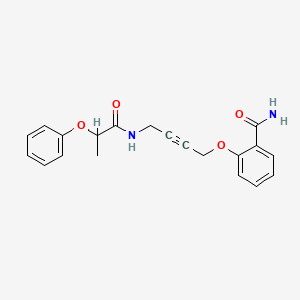

In recent years, considerable research interest has been witnessed toward the synthesis of THIQ’s C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities . A practical method for the conversion of carboxylic acids to the corresponding carboxamides mediated by niobium pentachloride under mild conditions has been described .Chemical Reactions Analysis

THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .科学的研究の応用

Medicinal Chemistry and Drug Design

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: is a derivative of tetrahydroisoquinoline, which is a significant scaffold in medicinal chemistry. This compound is involved in the synthesis of various analogs that exhibit potent biological activities against infective pathogens and neurodegenerative disorders . The structural versatility of this compound allows for the development of novel therapeutic agents with improved efficacy and reduced side effects.

Synthesis of Alkaloids

Alkaloids are a large group of naturally occurring organic compounds that have significant pharmacological effects. The tetrahydroisoquinoline core is a key fragment in many alkaloids. The C(1)-functionalization of tetrahydroisoquinolines, including 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , is crucial for synthesizing various alkaloids that display a wide range of biological activities .

Neurodegenerative Disease Research

Isoquinoline derivatives, including 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , are studied for their potential role in neurodegenerative diseases like Parkinson’s disease. Research has focused on the neurotoxicity and neuroprotective effects of these compounds, which could lead to new insights into disease mechanisms and treatments .

Antineuroinflammatory Agents

Some tetrahydroisoquinoline derivatives are known to function as antineuroinflammatory agents. The modification of the tetrahydroisoquinoline structure, such as the addition of a methyl group at the 4-position, can enhance the compound’s biological activity and its potential as a therapeutic agent for neuroinflammatory conditions .

Asymmetric Catalysis

Tetrahydroisoquinoline derivatives are also applied in asymmetric catalysis. They serve as chiral scaffolds that are essential for the synthesis of enantiomerically pure compounds. This application is particularly important in the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy .

Environmental Toxin Research

The study of isoquinoline derivatives extends to environmental sciences, where compounds like 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are used to understand the impact of environmental toxins on neurological health. For instance, they can be used to model the effects of toxins on the development of conditions such as Parkinson’s disease .

特性

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-5,7,10,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBHFHLAOCEXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C2=CC=CC=C12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one](/img/structure/B2590032.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)